2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone
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Overview
Description
2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone is a synthetic organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4 The compound also features an ethanone group attached to the pyrazine ring, along with an aminoethyl and isopropylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazine ring, followed by the introduction of the ethanone group and the amino substituents. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The amino and ethanone groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Scientific Research Applications
2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Amino-ethyl)-methyl-amino]-1-pyrazin-2-yl-ethanone
- 2-[(2-Amino-ethyl)-ethyl-amino]-1-pyrazin-2-yl-ethanone
- 2-[(2-Amino-ethyl)-propyl-amino]-1-pyrazin-2-yl-ethanone
Uniqueness
2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the isopropylamino group, in particular, may influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[2-aminoethyl(propan-2-yl)amino]-1-pyrazin-2-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-9(2)15(6-3-12)8-11(16)10-7-13-4-5-14-10/h4-5,7,9H,3,6,8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLHMYJXJVORDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC(=O)C1=NC=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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